![molecular formula C9H5F3N6S B2502091 3-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]-5-(三氟甲基)-2-吡啶甲腈 CAS No. 338968-23-3](/img/structure/B2502091.png)

3-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]-5-(三氟甲基)-2-吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

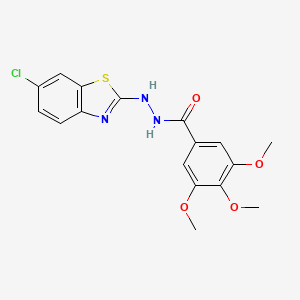

3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H5F3N6S and its molecular weight is 286.24. The purity is usually 95%.

BenchChem offers high-quality 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-取代的3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺的合成

提出了两种互补的途径,用于制备N-取代的3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺,并在合成20个代表性例子中成功实现 。这些方法使用相同类型的起始原料,即 琥珀酸酐、氨基胍盐酸盐和多种胺 .

含1,2,4-三唑骨架的合成

含1,2,4-三唑骨架是独特的杂环化合物,存在于一系列药物和生物重要化合物中,这些化合物用于针对癌细胞、微生物和人体各种疾病的药物发现研究 。 该化合物可用于合成这些骨架 .

含能盐的合成

富氮阳离子5-氨基-1H-1,2,4-三唑-3-碳酰肼及其衍生物是通过基于含能部分组合的新分子设计策略合成的 。 其中一些盐表现出合理的物理性质,如良好的热稳定性(高达407°C)和合理的冲击感度(IS = 5–80 J) .

4-取代的N-(5-氨基-1H-1,2,4-三唑-3-基)吡啶-3-磺酰胺的合成

作用机制

Target of Action

The compound, also known as 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile, primarily targets the enzyme catalase . Catalase is an important enzyme in cells that aids in the detoxification of hydrogen peroxide (H2O2), a byproduct of cellular metabolism .

Mode of Action

This compound acts as an irreversible inhibitor of catalase . It prevents the natural degradation of H2O2 by catalase, thereby increasing the concentration of H2O2 within the cell . This can lead to oxidative stress, which can have various effects on cellular function and viability .

Biochemical Pathways

The inhibition of catalase affects the antioxidant defense system of the cell . This system includes various biochemical pathways that work to neutralize reactive oxygen species (ROS) like H2O2. When catalase is inhibited, other elements of this system, such as glutathione peroxidase and glutathione reductase , may increase their activity as a compensatory mechanism .

Result of Action

The primary result of the action of this compound is the induction of oxidative stress within cells due to the accumulation of H2O2 . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .

属性

IUPAC Name |

3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N6S/c10-9(11,12)4-1-6(5(2-13)15-3-4)19-8-16-7(14)17-18-8/h1,3H,(H3,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIGTQGJXKDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1SC2=NNC(=N2)N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)

![(1E)-1-[(2-chlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2502014.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)

![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2502018.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![[5-(3-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502026.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)